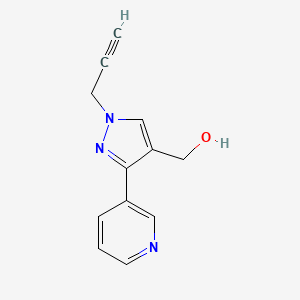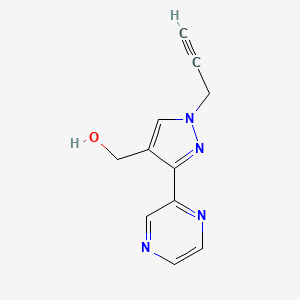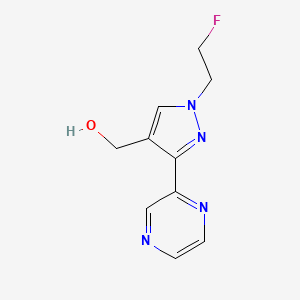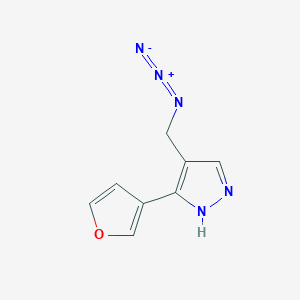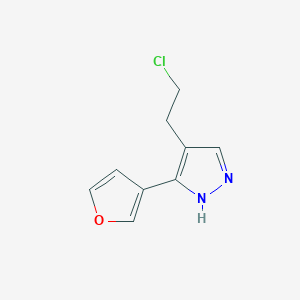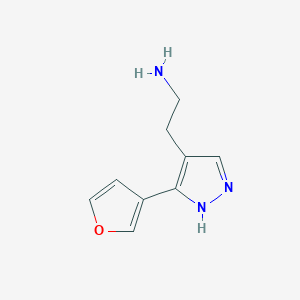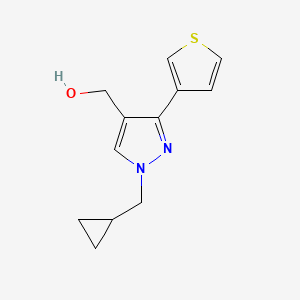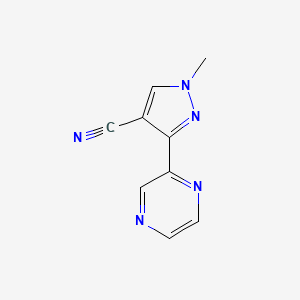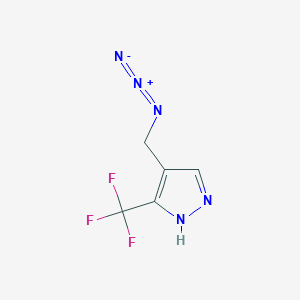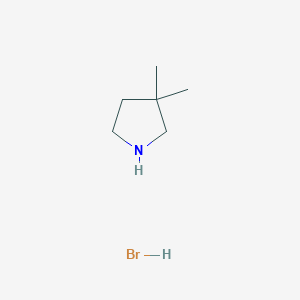
3,3-Dimethyl-pyrrolidine hydrobromide
Overview
Description
3,3-Dimethyl-pyrrolidine hydrobromide is a chemical compound with the molecular formula C6H14BrN. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-pyrrolidine involves a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including 3,3-Dimethyl-pyrrolidine, have been used in various chemical reactions. For instance, 3-R-methylpyrrolidine promotes a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer .Physical And Chemical Properties Analysis
The molecular weight of this compound is 180.09 g/mol. More detailed physical and chemical properties may be available from specialized chemical databases .Mechanism of Action
The mechanism of action of 3,3-Dimethyl-pyrrolidine hydrobromide is not fully understood, but it is believed to act as a Lewis base, forming a complex with the substrate and promoting the formation of enantiomerically pure compounds. This compound has also been found to act as a nucleophile, attacking electrophilic centers in the substrate and promoting the formation of chiral compounds.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects, as it is primarily used as a chemical reagent in laboratory settings. However, it is important to note that this compound should be handled with care, as it is a toxic and potentially hazardous compound.
Advantages and Limitations for Lab Experiments
3,3-Dimethyl-pyrrolidine hydrobromide has several advantages in laboratory settings, including its high yield and simplicity of synthesis. It is also highly effective as a chiral auxiliary, promoting the formation of enantiomerically pure compounds. However, this compound has several limitations, including its toxicity and potential hazards, which require careful handling and disposal.
Future Directions
There are several future directions for the use of 3,3-Dimethyl-pyrrolidine hydrobromide in scientific research. One potential application is in the synthesis of new bioactive molecules, particularly those with chiral centers. Additionally, this compound could be used as a catalyst in various chemical reactions, promoting the formation of enantiomerically pure compounds. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including pharmaceuticals and materials science.
Conclusion
In conclusion, this compound is a highly useful chemical compound that has been extensively used in scientific research for its unique properties. It has been found to be highly effective as a chiral auxiliary and as a building block for the synthesis of various bioactive molecules. While there are limitations to its use, this compound has several potential applications in various fields, making it an important compound in modern scientific research.
Scientific Research Applications
3,3-Dimethyl-pyrrolidine hydrobromide has been extensively used in scientific research for its potential as a chiral auxiliary in the synthesis of various bioactive molecules. It has been found to be highly effective in promoting the formation of enantiomerically pure compounds, which are essential in the pharmaceutical industry. Additionally, this compound has been used as a building block for the synthesis of various alkaloids, amino acids, and other bioactive molecules.
Safety and Hazards
While specific safety and hazard data for 3,3-Dimethyl-pyrrolidine hydrobromide was not found, chemicals of this nature are generally considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may have acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity .
properties
IUPAC Name |
3,3-dimethylpyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.BrH/c1-6(2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBVYUASQXSGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



